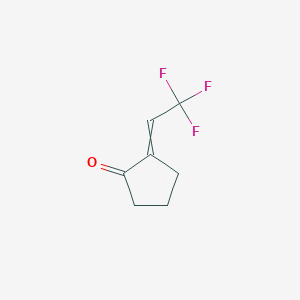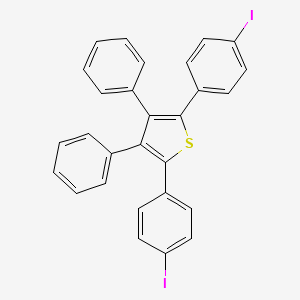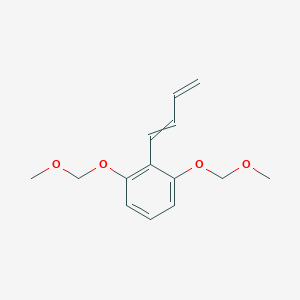
2-(Buta-1,3-dien-1-yl)-1,3-bis(methoxymethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Buta-1,3-dien-1-yl)-1,3-bis(methoxymethoxy)benzene is an organic compound characterized by the presence of a butadiene group and two methoxymethoxy groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Buta-1,3-dien-1-yl)-1,3-bis(methoxymethoxy)benzene typically involves the reaction of functionalized vinyl phosphates with organometallic reagents. For instance, the reaction of vinyl phosphates with aryllithium reagents can smoothly convert the vinyl phosphates into trisubstituted buta-1,3-dienes . The reaction conditions often include the use of dry solvents and controlled temperatures to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts such as palladium or nickel may be employed to facilitate the cross-coupling reactions required for the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Buta-1,3-dien-1-yl)-1,3-bis(methoxymethoxy)benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds in the butadiene group to single bonds, forming saturated derivatives.
Substitution: The methoxymethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted alkenes, ketones, and saturated hydrocarbons, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(Buta-1,3-dien-1-yl)-1,3-bis(methoxymethoxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Buta-1,3-dien-1-yl)-1,3-bis(methoxymethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The butadiene group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The methoxymethoxy groups may enhance the compound’s solubility and stability, facilitating its interaction with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: This compound has similar structural features and biological activities.
1,4-Diarylbuta-1,3-dienes: These compounds share the butadiene group and are used in similar applications.
Uniqueness
2-(Buta-1,3-dien-1-yl)-1,3-bis(methoxymethoxy)benzene is unique due to the presence of both the butadiene group and the methoxymethoxy groups, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
120989-82-4 |
|---|---|
Formule moléculaire |
C14H18O4 |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
2-buta-1,3-dienyl-1,3-bis(methoxymethoxy)benzene |
InChI |
InChI=1S/C14H18O4/c1-4-5-7-12-13(17-10-15-2)8-6-9-14(12)18-11-16-3/h4-9H,1,10-11H2,2-3H3 |
Clé InChI |
YPAPIIWZUMZXJW-UHFFFAOYSA-N |
SMILES canonique |
COCOC1=C(C(=CC=C1)OCOC)C=CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Silane, [(1-cyclohexyl-2-propenyl)oxy]trimethyl-](/img/structure/B14280421.png)
![2-Butene, 1,1,1,2,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]-](/img/structure/B14280424.png)
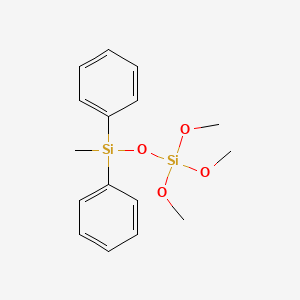
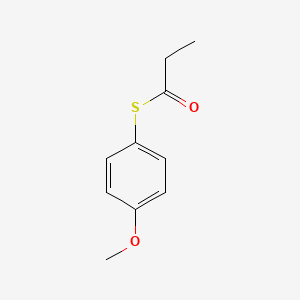
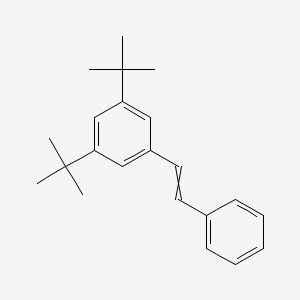

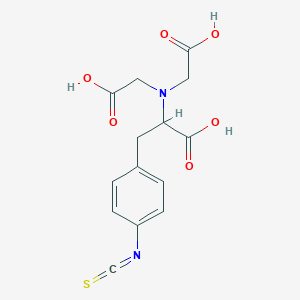
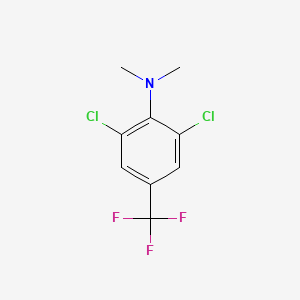

![3-Ethyl-2-[2-(pyren-1-YL)ethenyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B14280457.png)
![Hydroperoxide, 1-methyl-1-[4'-(1-methylethyl)[1,1'-biphenyl]-4-yl]ethyl](/img/structure/B14280460.png)
![3-[(2,6-Dimethylheptan-4-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14280469.png)
